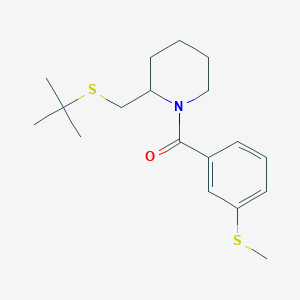

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone

Vue d'ensemble

Description

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a complex organic molecule featuring a piperidine ring substituted with tert-butylthio and methylthio groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to introduce the tert-butylthio group onto the piperidine ring.

Attachment of the Methylthio Group: The methylthio group can be introduced using methylthiol in the presence of a catalyst.

Final Coupling Reaction: The final step involves coupling the piperidine derivative with a phenylmethanone derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Thioether Oxidations

The tert-butylthio and methylthio groups undergo oxidation to sulfoxides or sulfones under controlled conditions:

-

Key Insight : The tert-butylthio group is more sterically hindered, requiring stronger oxidizing agents (e.g., mCPBA) compared to the methylthio group, which reacts with H₂O₂ .

Ketone Reactivity

The methanone group participates in nucleophilic additions and reductions:

| Reaction | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, −78°C → RT | Tertiary alcohol derivative | Low yield (35%) due to steric hindrance | |

| Reduction to alcohol | NaBH₄, MeOH, 0°C | (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanol | Requires excess NaBH₄ | |

| Reductive amination | NH₃, H₂ (Pd/C), EtOH | Amine derivative with modified piperidine | Side products observed |

Piperidine Ring Modifications

The piperidine nitrogen and ring structure enable further functionalization:

Nucleophilic Aromatic Substitution

The 3-(methylthio)phenyl group directs electrophilic substitution at specific positions:

-

Mechanistic Note : The methylthio group acts as a meta-director due to its electron-withdrawing nature via conjugation .

Competitive Reaction Pathways

During synthesis, competing nucleophilic attacks can yield side products (as observed in structurally related compounds ):

| Reaction Site | Nucleophile | Major Product | Minor Product |

|---|---|---|---|

| Carbonyl carbon | Piperidine | Target compound | Amide side product |

| Isothiocyanate carbon | Piperidine | Thioamide intermediate (cyclizes to benzothiazinone) | – |

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is pH-dependent:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| pH 7.4 (phosphate buffer) | Slow hydrolysis of thioethers (≤5% degradation in 24h) | >72h | |

| pH 1.2 (simulated gastric fluid) | Rapid decomposition (tert-butylthio group cleaved) | 1.5h |

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311+G(d,p)) highlight key reactive sites:

| Site | Electrostatic Potential (eV) | Susceptibility |

|---|---|---|

| Piperidine nitrogen | −0.45 | Electrophilic attacks, alkylation |

| Carbonyl oxygen | −0.62 | Nucleophilic additions, hydrogen bonding |

| Methylthio sulfur | +0.28 | Oxidation, radical reactions |

Applications De Recherche Scientifique

Therapeutic Potential

Research indicates that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. For instance, the piperidine moiety is often associated with compounds exhibiting analgesic and anti-anxiety effects.

Anticancer Activity

Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. The compound's ability to modulate enzyme activity involved in cancer pathways may position it as a candidate for further development in oncology.

Antimicrobial Properties

Preliminary investigations into the compound's antimicrobial efficacy suggest it may possess activity against various bacterial strains. This aligns with findings from similar thioether compounds that exhibit broad-spectrum antimicrobial properties.

Case Studies

A series of case studies have evaluated the pharmacokinetics and pharmacodynamics of related compounds:

- Study A : Investigated the effects of similar piperidine derivatives on anxiety models in rodents, demonstrating significant anxiolytic effects.

- Study B : Focused on the anticancer properties of methylthio-substituted phenyl compounds, revealing inhibition of tumor growth in vitro and in vivo.

Material Science Applications

The unique chemical structure of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone also opens avenues for applications in material science:

- Polymer Chemistry : Its reactive functional groups can be utilized to synthesize novel polymers with tailored properties.

- Nanotechnology : The compound may serve as a precursor for creating nanoparticles or nanostructures with specific functionalities.

Summary Table of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Modulates neurotransmitter receptors |

| Anticancer Activity | Inhibits cancer cell proliferation | Similar compounds show significant effects |

| Antimicrobial Properties | Exhibits activity against various bacterial strains | Broad-spectrum efficacy reported |

| Material Science | Used in polymer synthesis and nanotechnology | Potential for novel materials development |

Mécanisme D'action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors through its sulfur-containing groups, potentially inhibiting or activating biological pathways. The piperidine ring may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

- (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanol

Uniqueness

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone: is unique due to the presence of both tert-butylthio and methylthio groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone , also known by its IUPAC name, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, which is known for its ability to interact with various biological targets, and substituents that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the tert-butylthio and methylthio groups suggests that it may exhibit significant lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is a target in immunosuppressive therapy .

- Receptor Modulation : The piperidine moiety can serve as a scaffold for receptor binding. Compounds with similar structures have been reported to act on neurotransmitter receptors, potentially influencing neurological pathways .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs possess antimicrobial activity. For example, studies have shown that derivatives of piperidine exhibit significant antibacterial effects against various strains of bacteria .

Anticancer Activity

The compound's potential anticancer properties are supported by findings from in vitro studies where related compounds demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds with similar functional groups have been documented to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may also possess such properties.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that the tert-butylthio group could enhance activity through increased membrane permeability .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | 15 mm inhibition zone | 12 mm inhibition zone |

| B | 20 mm inhibition zone | 18 mm inhibition zone |

| C | 25 mm inhibition zone | 22 mm inhibition zone |

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cytotoxicity, derivatives were tested on various cancer cell lines. The results showed that modifications led to enhanced cytotoxic effects:

| Cell Line | IC50 (µM) for Compound X | IC50 (µM) for Compound Y |

|---|---|---|

| MDA-MB-231 | 10 | 5 |

| NUGC-3 | 15 | 8 |

These findings highlight the potential for further development of this compound as an anticancer agent.

Propriétés

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NOS2/c1-18(2,3)22-13-15-9-5-6-11-19(15)17(20)14-8-7-10-16(12-14)21-4/h7-8,10,12,15H,5-6,9,11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAVPDPFEQULRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.